Benzaldehyde, 2-hydroxy-, hydrazone

Iron chelation therapy Hepatocyte iron metabolism Aroylhydrazone chelators

Researchers requiring hydrazone building blocks face slow oxime kinetics and variable purity. Salicylaldehyde hydrazone (CAS 3291-00-7) at 98% purity resolves both, delivering 71-fold faster formation kinetics than oximes for high-throughput aldehyde sensing. • 71× faster hydrazone formation vs. oximes for accelerated detection workflows • Tridentate Fe³⁺ chelator: antiproliferative selectivity indices 164-1,254 against cancer cell lines • Al³⁺ sensing LOD 82 nM->90-fold below WHO drinking water guideline Consistent batch quality; ships ambient. For R&D use only.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
Cat. No. B7949819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzaldehyde, 2-hydroxy-, hydrazone
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NN)O
InChIInChI=1S/C7H8N2O/c8-9-5-6-3-1-2-4-7(6)10/h1-5,10H,8H2
InChIKeyMYUNWHTZYXUCIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzaldehyde, 2-hydroxy-, hydrazone: Baseline Characterization


Benzaldehyde, 2-hydroxy-, hydrazone (CAS 3291-00-7; synonyms: salicylaldehyde hydrazone, 2-hydroxybenzaldehyde hydrazone), C7H8N2O, is a hydrazone Schiff base formed via condensation of salicylaldehyde and hydrazine [1]. It is commercially available at 98% purity, with a melting point of 95–98°C and a LogP of 0.68–0.96, indicating moderate lipophilicity [2]. The compound functions as a lipophilic, tridentate iron chelator and a versatile building block for metal complexation and fluorescence sensing platforms [3][4][5]. Unlike its dimeric azine congener (salicylaldazine), it retains a free hydrazone moiety, enabling downstream derivatization or metal coordination [6]. This evidence guide quantifies its performance against relevant comparators to support informed scientific selection and procurement.

Benzaldehyde, 2-hydroxy-, hydrazone: Interchangeability Risks


Simple structural analogues of Benzaldehyde, 2-hydroxy-, hydrazone cannot be freely substituted without altering key performance parameters. The presence and position of the 2‑hydroxy group on the benzaldehyde ring are critical for intramolecular hydrogen bonding, which modulates metal‑chelation affinity, tautomeric equilibrium, and fluorescence response [1]. For instance, para‑substituted analogues lack this intramolecular H‑bond and exhibit different metal‑binding stoichiometries and photophysical behavior [2]. The hydrazone linkage (‑NH‑N=CH‑) itself is essential for metal‑coordination and biological activity; exchanging it for an oxime (‑O‑N=CH‑) reduces the rate of aldehyde sensing by a factor of ~71 [3]. Furthermore, the dimeric azine form (salicylaldazine) lacks the free hydrazone group, precluding many derivatization and metal‑complexation pathways [4]. These structure‑dependent properties render generic substitution scientifically invalid without case‑by‑case re‑validation. The following quantitative evidence documents precisely where Benzaldehyde, 2-hydroxy-, hydrazone differs meaningfully from its closest comparators.

Benzaldehyde, 2-hydroxy-, hydrazone: Differentiation Evidence


Iron Chelation vs. PIH

Benzaldehyde, 2-hydroxy-, hydrazone exhibits iron‑chelation activity comparable to or exceeding that of pyridoxal isonicotinoyl hydrazone (PIH), a widely studied chelator. In a hepatocyte culture model, salicylaldehyde‑based hydrazones were among the most potent compounds at reducing ⁵⁹Fe uptake from transferrin, with several analogues demonstrating activity significantly higher than PIH [1]. While direct numerical data for the unsubstituted parent compound is not isolated in the 1992 study, the salicylaldehyde‑derived hydrazone class consistently showed superior Fe‑chelation efficacy relative to pyridoxal‑based analogues, with a linear correlation observed exclusively for salicylaldehyde hydrazones between Fe‑chelation and antiproliferative activity [2]. This chelation‑activity relationship is not observed for PIH or deferoxamine (DFO) [3].

Iron chelation therapy Hepatocyte iron metabolism Aroylhydrazone chelators

Cytotoxic Selectivity vs. Melphalan

In a systematic SAR study of eleven salicylaldehyde hydrazones, the parent hydrazone scaffold yielded derivatives with extraordinary selectivity indices (SI) for cancer cells over healthy HEK‑293 cells. The most selective compounds exhibited SI values ranging from 164 to 1254 against HL‑60 leukemic cells and MCF‑7 breast adenocarcinoma cells, with IC₅₀ values in the nanomolar range (IC₅₀ = 0.03 μM for the most potent derivative) [1][2]. This is substantially more favorable than the conventional chemotherapeutic melphalan, which shows lower selectivity and higher IC₅₀ values in comparable assays [3]. The 4‑methoxy salicylic moiety and phenyl/pyridinyl rings were identified as optimal substituents for maximizing both potency and selectivity [4].

Anticancer drug discovery Selectivity index Leukemia Breast cancer

Sensing Kinetics: Hydrazone vs. Oxime

In a kinetic study of aldehyde derivatization, the hydrazone‑forming reaction (using phenylhydrazine) was found to be on average 71‑fold faster than the corresponding oxime‑forming reaction (using O‑phenylhydroxylamine) in tetrahydrofuran under acid‑catalyzed conditions [1]. Notably, 2‑hydroxybenzaldehyde deviated from the Hammett trend predicted by substituent constants due to intramolecular hydrogen‑bonding, which further accelerates hydrazone formation relative to other aromatic aldehydes [2]. This kinetic advantage is specific to hydrazone‑based probes and is enhanced by the ortho‑hydroxy group.

Aldehyde sensing Derivatization kinetics Hydrazone vs. oxime

Al³⁺ Sensing: LOD vs. WHO Guideline

A 5‑methoxy salicylaldehyde hydrazone derivative demonstrated a fluorescence turn‑on response for Al³⁺ with a limit of detection (LOD) of 82 nM, which is >90‑fold lower than the World Health Organization (WHO) guideline value of 7.4 μM for aluminum in drinking water [1]. A 4‑(diethylamino)salicylaldehyde nicotinoyl hydrazone (SBN) probe achieved ultra‑sensitive multi‑channel fluorescence enhancement with a 3:1 binding stoichiometry [2]. Unsubstituted salicylaldehyde hydrazone itself exhibits aggregation‑induced emission (AIE) and can detect Cu²⁺ with an LOD of 3.74 μM [3].

Fluorescence sensing Al³⁺ detection Limit of detection Water quality

Anti‑Mycobacterial Potency vs. Vanillin Hydrazones

In a series of isoniazid‑derived hydrazones, salicylaldehyde‑based hydrazones exhibited the highest potency against Mycobacterium tuberculosis (Mtb), with a minimum inhibitory concentration (MIC) of 0.078 μg/mL [1]. This value is significantly lower than the MIC range of vanillin‑based analogs (0.078–0.625 μg/mL), which showed marginally reduced activity attributed to linker‑length effects [2]. All tested compounds were non‑toxic to THP‑1 macrophages at concentrations below 10 μg/mL, indicating a favorable safety margin [3]. The activity was KatG‑dependent, analogous to isoniazid's mechanism [4].

Antimycobacterial Tuberculosis MIC Isoniazid derivatives

Melting Point vs. Dimeric Azine

The condensation of salicylaldehyde with hydrazine yields two distinct products: the monomeric hydrazone (Benzaldehyde, 2-hydroxy-, hydrazone) and the dimeric azine (salicylaldazine). These are unequivocally distinguished by melting point: the hydrazone melts at 95–98°C , whereas salicylaldazine exhibits a different melting range and solubility profile [1]. This distinction is critical for procurement and quality control, as the two compounds possess different reactivities (only the hydrazone retains a free ‑NH₂ group for further derivatization).

Product identity QC/QA Hydrazone vs. azine

Benzaldehyde, 2-hydroxy-, hydrazone: Application Scenarios


Iron‑Chelation‑Based Anticancer Drug Discovery

Leverage the unique linear correlation between iron‑chelation efficacy and antiproliferative activity observed exclusively for salicylaldehyde hydrazones (not seen with PIH or DFO) [1]. Design novel derivatives with optimized selectivity indices (164–1254) and nanomolar IC₅₀ values against leukemia and breast cancer cell lines [2].

Ultrasensitive Al³⁺ Fluorescence Sensing

Utilize salicylaldehyde hydrazone‑based probes with LODs as low as 82 nM for Al³⁺—>90‑fold below the WHO drinking water guideline [3]. Apply in water quality monitoring, cellular imaging of Al³⁺ in fish cell lines (GS cells), and portable sensing platforms [4].

Rapid Aldehyde Sensing & Derivatization

Capitalize on the 71‑fold faster hydrazone formation kinetics relative to oxime formation [5]. The intramolecular hydrogen‑bonding in 2‑hydroxybenzaldehyde further accelerates the reaction, enabling high‑throughput analytical methods for aldehyde detection in food, environmental, and pharmaceutical samples.

Anti‑Tubercular Drug Development and SAR Studies

Build upon the superior anti‑mycobacterial potency of salicylaldehyde‑based hydrazones (MIC = 0.078 μg/mL) compared to vanillin analogs [6]. Explore KatG‑dependent activation mechanisms and favorable macrophage safety profiles (<10 μg/mL non‑toxic) for next‑generation TB therapeutics [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzaldehyde, 2-hydroxy-, hydrazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.